molecular formula C12H14O4 B12861344 4-Hydroxy-3-(2-oxoethyl)phenethyl acetate

4-Hydroxy-3-(2-oxoethyl)phenethyl acetate

Cat. No.: B12861344
M. Wt: 222.24 g/mol
InChI Key: VTNJCSMVAXSTEF-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(2-oxoethyl)phenethyl acetate is an organic compound that belongs to the class of phenethyl acetates This compound is characterized by the presence of a hydroxy group, an oxoethyl group, and an acetate group attached to a phenethyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(2-oxoethyl)phenethyl acetate can be achieved through several synthetic routes. One common method involves the acetylation of 4-Hydroxy-3-(2-oxoethyl)phenethyl alcohol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Another synthetic route involves the use of 4-Hydroxy-3-(2-oxoethyl)phenethyl chloride, which can be reacted with sodium acetate in an aprotic solvent like dimethylformamide (DMF) to yield the desired acetate compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Catalysts and solvents are selected to minimize environmental impact and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(2-oxoethyl)phenethyl acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxoethyl group can be reduced to an ethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products

    Oxidation: 4-Oxo-3-(2-oxoethyl)phenethyl acetate.

    Reduction: 4-Hydroxy-3-(2-ethyl)phenethyl acetate.

    Substitution: 4-Hydroxy-3-(2-oxoethyl)phenethyl alcohol.

Scientific Research Applications

4-Hydroxy-3-(2-oxoethyl)phenethyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(2-oxoethyl)phenethyl acetate involves its interaction with specific molecular targets and pathways. The hydroxy and oxoethyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The acetate group may enhance the compound’s lipophilicity, facilitating its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-(2-oxoethyl)phenethyl alcohol
  • 4-Hydroxy-3-(2-oxoethyl)phenethyl chloride
  • 4-Hydroxy-3-(2-oxoethyl)phenethyl methyl ether

Uniqueness

4-Hydroxy-3-(2-oxoethyl)phenethyl acetate is unique due to the presence of both hydroxy and oxoethyl groups, which confer distinct chemical reactivity and potential biological activity. Its acetate ester form enhances its stability and solubility compared to its alcohol counterpart.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-[4-hydroxy-3-(2-oxoethyl)phenyl]ethyl acetate

InChI

InChI=1S/C12H14O4/c1-9(14)16-7-5-10-2-3-12(15)11(8-10)4-6-13/h2-3,6,8,15H,4-5,7H2,1H3

InChI Key

VTNJCSMVAXSTEF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCC1=CC(=C(C=C1)O)CC=O

Origin of Product

United States

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